MM-589 Tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MM-589 Tfa is a potent inhibitor of WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction. It binds to WDR5 with an IC50 of 0.90 nM and inhibits the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM . This compound is primarily used in scientific research for its ability to inhibit specific protein interactions involved in leukemia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MM-589 Tfa involves the preparation of a macrocyclic peptidomimetic structure. The synthetic route typically includes the following steps:
Peptide Coupling: The initial step involves the coupling of amino acids to form a peptide chain.
Macrocyclization: The peptide chain is then cyclized to form a macrocyclic structure.
Functionalization: The macrocyclic structure is functionalized with various side chains to enhance its binding affinity and selectivity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as automated peptide synthesizers and large-scale chromatography are employed to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
MM-589 Tfa undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can occur at specific functional groups within the macrocyclic structure.
Substitution: Substitution reactions are possible at various positions on the macrocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activity and binding properties.
Applications De Recherche Scientifique
MM-589 Tfa has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein-protein interactions and enzyme inhibition.
Biology: The compound is employed in cell-based assays to investigate its effects on cell growth and differentiation.
Medicine: this compound is studied for its potential therapeutic applications in treating leukemia and other cancers.
Industry: It is used in the development of new drugs and therapeutic agents targeting specific protein interactions.
Mécanisme D'action
MM-589 Tfa exerts its effects by binding to the WD repeat domain 5 (WDR5) protein, thereby inhibiting its interaction with mixed lineage leukemia (MLL) protein . This inhibition disrupts the MLL H3K4 methyltransferase activity, leading to altered gene expression and inhibition of leukemia cell growth. The compound exhibits high affinity for WDR5, with an IC50 of 0.90 nM, and selectively inhibits MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM .
Comparaison Avec Des Composés Similaires
Similar Compounds
MM-589 (racemic mixture): A racemic mixture of MM-589 Tfa with similar inhibitory properties.
Ruxolitinib phosphate: A JAK1/2 inhibitor with different molecular targets but similar therapeutic applications.
Delgocitinib: A JAK inhibitor used in the treatment of inflammatory diseases.
Uniqueness
This compound is unique in its high affinity and selectivity for the WDR5-MLL protein-protein interaction. Unlike other inhibitors, it specifically targets the MLL H3K4 methyltransferase activity, making it a valuable tool in leukemia research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H45F3N8O7 |
---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7) |
Clé InChI |
NARXNZHWAWPJIY-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.